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Compound of Interest |

Compound Name: 3,4,5-Trihydroxycinnamic acid
CAS No.: 6093-59-0
Cat. No.: B1609222
- 7

Executive Summary

3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a critical phenylpropanoid metabolite
structurally bridging the cinnamic acid and gallic acid families. Characterized by a highly
oxygenated aromatic core, it exhibits potent antioxidant capacity and serves as a precursor in
the biosynthesis of complex lignins and polyphenols. This technical guide provides a rigorous
spectroscopic reference for researchers, detailing the specific NMR, IR, and UV-Vis signatures
required for definitive structural validation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1609222?utm_src=pdf-interest
https://www.benchchem.com/product/b1609222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Data

2E)-3-(3,4,5-Trihydroxyphenyl)prop-2-enoic
IUPAC Name (2E)-3-( ydroxyphenyl)prop

acid
Common Names 3,4,5-Trihydroxycinnamic acid; Normacrogol
CAS Registry Number 6093-59-0
C
Molecular Formula H
O
Molecular Weight 196.16 g/mol
Appearance Off-white to beige crystalline powder

Soluble in Methanol, Ethanol, DMSO; slightly

Solubility ]
soluble in water
pKa

pKa Values 4.5 (COOH), pKa

8.5-9.0 (Phenolic OH)

Spectroscopic Characterization
UV-Visible Spectroscopy

The electronic absorption spectrum of 3,4,5-tHCA is dominated by

transitions characteristic of the conjugated cinnamoyl chromophore. The presence of three
auxochromic hydroxyl groups on the phenyl ring induces a significant bathochromic (red) shift
compared to unsubstituted cinnamic acid.

e Solvent: Methanol (MeOH)
o Key Absorption Band (

):325 — 330 nm (Band I, cinnamoyl conjugation)
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e Secondary Band:~230 — 240 nm (Band II, benzoyl system)
o Extinction Coefficient (

):

18,000 — 22,000 M

cm

at

Technical Insight: Under alkaline conditions (pH > 8), the deprotonation of the phenolic hydroxyl
groups results in a further bathochromic shift to 340-360 nm and a hyperchromic effect, useful

for pKa determination assays.

Fourier Transform Infrared (FT-IR) Spectroscopy

The IR spectrum validates the functional group integrity, specifically distinguishing the
carboxylic acid moiety from the phenolic hydroxyls.
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Wavenumber (cm

Vibration Mode Assignment

)

Multiple phenolic OH and
3200 - 3500 O-H Stretch (Broad) ]

carboxylic OH (H-bonded)
2800 — 3000 C-H Stretch Aromatic and vinylic C-H
1670 — 1690 C=0[1] Stretch -unsaturated carboxylic acid

carbonyl

Alkenyl double bond
1620 — 1635 C=C Stretch _

(conjugated)
1510 - 1600 C=C Ring Stretch Aromatic skeletal vibrations

Phenolic C-O and Carboxylic
1200 - 1300 C-O Stretch

C-O

_ Trans-alkene out-of-plane

970 — 980 =C-H Bending

bending (Diagnostic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is provided for DMSO-

, the standard solvent for poly-hydroxylated phenolics due to its ability to disrupt intermolecular
hydrogen bonding and solubilize the compound.

H NMR (400 MHz, DMSO-
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Chemical Shift

( o . Structural
Multiplicity Integral Assighment -
ote

» Ppm)

Carboxylic acid
12.10 Broad Singlet 1H -COOH proton

(exchangeable)

Phenolic protons

8.80-9.20 Broad Singlet 3H Ar-OH N
(3, 4, 5 positions)
Daublet { H-7 ( Vinylic proton
7.38 1H _ ,
Hz) ) adjacent to ring
Aromatic protons
6.65 Singlet 2H H-2, H-6 (chemically
equivalent)
Doublet ( H-8 ( Vinylic proton
6.18 1H adjacent to
H2) ) carbonyl

Interpretation: The large coupling constant (

Hz) between H-7 and H-8 confirms the (E)-configuration (trans) of the double bond.
The singlet at 6.65 ppm indicates the symmetry of the 3,4,5-trihydroxy substitution
pattern, rendering H-2 and H-6 equivalent.

C NMR (100 MHz, DMSO-
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Chemical Shift (

Carbon Assignment Carbon Type
» Ppm)
168.2 C-9 (COOH) Carbonyl
146.1 C-3,C-5 Aromatic C-OH (Meta)
C-7(
145.2 Alkene CH
)
136.5 C4 Aromatic C-OH (Para)
125.1 C-1 Aromatic C-Alkene
C-8(
115.8 Alkene CH
)
107.5 C-2,C-6 Aromatic CH

Experimental Protocols
Synthesis via Knoevenagel Condensation

This protocol utilizes a "green" modification of the Knoevenagel condensation, avoiding toxic
pyridine/piperidine in favor of an amino acid catalyst, ensuring high purity for spectroscopic
standards.

Reagents:

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

Malonic acid[2][3][4]

L-Proline (Catalyst)[3]

Ethanol (Solvent)[5][3]

Workflow:
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 Dissolution: Dissolve 10 mmol of 3,4,5-trihydroxybenzaldehyde and 12 mmol of malonic acid
in 15 mL of ethanol.

e Catalysis: Add 1 mmol (10 mol%) of L-Proline.

o Reaction: Reflux the mixture at 78°C for 4—6 hours. Monitor consumption of aldehyde by TLC
(Mobile phase: Ethyl Acetate/Hexane 3:1).

e Work-up: Cool the solution to room temperature. The product may precipitate spontaneously.
If not, reduce volume by rotary evaporation and add cold water.

« Purification: Filter the precipitate and wash with cold water/ethanol (9:1). Recrystallize from
hot water or aqueous ethanol to obtain analytical grade 3,4,5-tHCA.

Sample Preparation for NMR

e Drying: Dry the sample in a vacuum desiccator over P
0]
for 24 hours to remove residual water which can obscure phenolic signals.
e Solvation: Weigh ~10 mg of 3,4,5-tHCA into a clean vial. Add 0.6 mL of DMSO-
(99.9% D).
o Transfer: Transfer to a 5 mm NMR tube.
e Acquisition: Acquire
H NMR with at least 16 scans and a relaxation delay (

) of 2-5 seconds to ensure integration accuracy of the acidic protons.

Visualization of Logic & Workflow
Diagram 1: Synthesis & Structural Verification Pathway

This diagram illustrates the logical flow from precursor selection to final spectroscopic
validation.
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Validation Metrics

UV-Vis:
Lambda max ~325 nm

FTR:
3,4,5-Trihydroxycinnamic Acid Recrystallization Funct. Groups ©=0 (1680 cm-1)
(Crude) (H20/EtOH) OH (3300 cm-1)
ructure

3,4,5-Trihydroxybenzaldehyde

Knoevena gel Condensation
(L-Proline/EtOH, Reflux)

- €02, - H20

1H NMR:
Trans-alkene (J=16Hz)
Symmetric Ring (s, 2H)

Click to download full resolution via product page

Caption: Synthesis pathway from gallaldehyde to 3,4,5-tHCA with integrated spectroscopic
validation checkpoints.

Diagram 2: Spectroscopic Logic for Identification

This diagram details the decision-making process when interpreting spectral data to confirm the
identity of 3,4,5-tHCA.
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Check UV-Vis (MeOH)

Check FT-IR

Lambda max ~ 325-330 nm?

l

C=0 ~1680 & OH ~33007?

'Yes

A\

Unknown Sample Spectrum

Consistent with
Hydroxycinnamic Scaffold

Confirm Acid & Phenol

Identity Confirmed:

3,4,5-Trihydroxycinnamic Acid

Check 1H NMR (DMSO-d6)

Doublets J=16Hz
(6.2 & 7.4 ppm)?

Singlet (2H) ~6.65 ppm?

Yes

Confirm Trans-Geometry
& 3,4,5-Substitution

Click to download full resolution via product page

Caption: Logical decision tree for confirming 3,4,5-tHCA identity using multi-modal

spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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